6-methyl-N-(2-methylcyclopentyl)pyridin-3-amine
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Overview
Description
6-methyl-N-(2-methylcyclopentyl)pyridin-3-amine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(2-methylcyclopentyl)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide under mild and functional group-tolerant conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(2-methylcyclopentyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of nucleophiles like amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-methyl-N-(2-methylcyclopentyl)pyridin-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-N-(2-methylcyclopentyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is likely to interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-methyl-N-(2-methylcyclopentyl)pyridin-3-amine is unique due to its specific structural features, such as the presence of a methyl group on the cyclopentyl ring and the pyridine moiety. These structural characteristics may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
6-methyl-N-(2-methylcyclopentyl)pyridin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-9-4-3-5-12(9)14-11-7-6-10(2)13-8-11/h6-9,12,14H,3-5H2,1-2H3 |
InChI Key |
XHMHSOQOZHXVND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2=CN=C(C=C2)C |
Origin of Product |
United States |
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